molecular formula C12H13F2N3 B3197781 N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1006957-19-2

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B3197781
CAS No.: 1006957-19-2
M. Wt: 237.25 g/mol
InChI Key: SXOIRSWZSVVMMZ-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a synthetic organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, and a pyrazole ring substituted with a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 2,5-difluorotoluene, is halogenated to form 2,5-difluorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride is then reacted with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, leading to various reduced forms of the compound.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.

    Reduction: Reduced forms of the pyrazole ring or benzyl group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique electronic properties.

    Biological Research: As a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action for N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Difluorobenzyl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.

    N-(2,5-Difluorobenzyl)-1-(1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.

    N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-3-yl)methanamine: Methyl group is at a different position on the pyrazole ring.

Uniqueness

The presence of the methyl group on the pyrazole ring and the specific substitution pattern on the benzyl group make N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine unique. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-4-11(13)2-3-12(10)14/h2-4,6,8,15H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIRSWZSVVMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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